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Pentaerythritol tetrakis(3-mercaptobutyrate) - 31775-89-0

Pentaerythritol tetrakis(3-mercaptobutyrate)

Catalog Number: EVT-13541316
CAS Number: 31775-89-0
Molecular Formula: C21H36O8S4
Molecular Weight: 544.8 g/mol
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Product Introduction

Overview

Pentaerythritol tetrakis(3-mercaptobutyrate), with the CAS number 31775-89-0, is a chemical compound that belongs to the class of mercaptobutanoic acid esters. It is recognized for its multifunctional properties and applications in various fields, particularly in polymer chemistry and materials science. The molecular formula of pentaerythritol tetrakis(3-mercaptobutyrate) is C21H36O8S4C_{21}H_{36}O_{8}S_{4}, and it has a molecular weight of 544.77 g/mol .

Source and Classification

Pentaerythritol tetrakis(3-mercaptobutyrate) can be synthesized through the esterification of pentaerythritol with 3-mercaptobutanoic acid. This compound falls under the category of thiol compounds due to the presence of multiple thiol (–SH) groups, which contribute to its reactivity and utility in various chemical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the following steps:

  1. Reagents: The primary reagents include pentaerythritol, 3-mercaptobutanoic acid, an acylating agent (such as thionyl chloride or phosphorus oxychloride), and an organic base catalyst (like 4-Dimethylaminopyridine).
  2. Reaction Conditions: The reaction is conducted in a solvent under controlled heating, typically within a temperature range of 60 to 110 °C .
  3. Post-Treatment: After the reaction, the mixture undergoes several purification steps, including washing with a weak base solution, acid washing, and solvent recovery under reduced pressure to isolate the desired product .

This method allows for high yields and purity of pentaerythritol tetrakis(3-mercaptobutyrate), making it suitable for industrial applications.

Molecular Structure Analysis

Structure and Data

Pentaerythritol tetrakis(3-mercaptobutyrate) features a complex molecular structure characterized by multiple ester linkages and thiol groups. The structural representation can be described as follows:

  • Molecular Formula: C21H36O8S4C_{21}H_{36}O_{8}S_{4}
  • Molecular Weight: 544.77 g/mol
  • Density: Approximately 1.219 g/cm³ at 20 °C .

The presence of four thiol groups makes this compound highly reactive, particularly in thiol-ene click chemistry applications.

Chemical Reactions Analysis

Reactions and Technical Details

Pentaerythritol tetrakis(3-mercaptobutyrate) participates in several significant chemical reactions:

  1. Thiol-Ene Reactions: This compound is commonly used in thiol-ene click chemistry, where it reacts with alkenes to form crosslinked polymer networks.
  2. Polymerization: It acts as a crosslinking agent in polymer formulations, enhancing mechanical properties and thermal stability in materials such as coatings, adhesives, and dental composites .
  3. Degradation Pathways: Under certain conditions, the compound can undergo hydrolysis or oxidation, leading to the release of mercaptobutanoic acid.
Mechanism of Action

Process and Data

The mechanism of action for pentaerythritol tetrakis(3-mercaptobutyrate) primarily involves its reactivity due to the thiol groups:

  1. Nucleophilic Attack: The thiol groups can act as nucleophiles, attacking electrophilic centers in alkenes or other reactive species during polymerization processes.
  2. Crosslinking Formation: This nucleophilic activity leads to the formation of crosslinked networks when combined with suitable monomers or oligomers, significantly improving material properties.

The efficiency of these reactions is influenced by factors such as temperature, concentration, and the presence of catalysts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pentaerythritol tetrakis(3-mercaptobutyrate) exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless to light yellow liquid.
  • Solubility: Practically insoluble in water but soluble in organic solvents.
  • Boiling Point: Approximately 275 °C at 1 mm Hg .
  • Flash Point: Greater than 230 °F.
  • Vapor Pressure: Negligible at room temperature.

These properties make it suitable for various industrial applications where stability and reactivity are crucial.

Applications

Scientific Uses

Pentaerythritol tetrakis(3-mercaptobutyrate) finds extensive application across multiple scientific domains:

  1. Polymer Chemistry: Used as a crosslinking agent in UV-curable coatings, adhesives, and sealants.
  2. Dental Materials: Employed in dental restorative materials due to its excellent mechanical properties and biocompatibility.
  3. Electrolyte Systems: Utilized in solid polymer electrolytes for lithium-ion batteries due to its ability to form stable networks with polydimethylsiloxane .
  4. Environmental Applications: It has potential uses in functionalizing materials for heavy metal removal from water sources.
Synthesis Methodologies and Optimization Strategies for Pentaerythritol tetrakis(3-mercaptobutyrate)

Catalytic Esterification: Advances in Acid/Base Catalysis and Reaction Kinetics

The esterification of pentaerythritol with 3-mercaptobutyric acid follows a complex multi-step pathway due to the tetrahedral geometry of the polyol. Conventional Brønsted acid catalysts (e.g., p-toluenesulfonic acid, methanesulfonic acid) suffer from competitive dehydration byproducts at elevated temperatures. Recent advances focus on dual catalyst systems and kinetic modeling to address steric hindrance and reactivity gradients.

  • DMAP/DCC Mediated Acylation: A method adapted from PTMP synthesis employs N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at ambient temperature. This system achieves near-quantitative conversion (>97%) within 6 hours by activating the carboxylic acid in situ and mitigating side reactions prevalent under strong thermal forcing. Kinetic studies reveal pseudo-first-order dependence on pentaerythritol concentration initially, shifting to zero-order as steric crowding increases with higher esterification degrees [1].
  • Methanesulfonic Acid Optimization: High-yield (99.5%) solvent-free esterification using methanesulfonic acid under vacuum (-0.06 MPa) at 80–85°C demonstrates efficacy. The vacuum facilitates water removal, shifting equilibrium. Reaction time is critical; extended periods beyond 6 hours increase diacid anhydride formation from 3-mercaptobutyric acid. Kinetic profiling shows an optimal catalyst loading of 1.5 wt%, balancing reaction rate against post-reaction purification burden [9].
  • Lewis Acid Catalysis: Emerging approaches utilize tin(II) octoate or titanium(IV) alkoxides, enabling milder conditions (60–70°C). These catalysts exhibit higher selectivity for full esterification over partial esters, attributed to their ability to coordinate multiple hydroxyl groups on pentaerythritol, enhancing nucleophilicity [4].

Table 1: Catalytic Systems for PTMB Synthesis

Catalyst SystemTemperature (°C)Time (h)SolventMax. Yield (%)Key Advantage
DMAP/DCC256Dichloromethane>97Low temp, minimal dehydration
Methanesulfonic Acid80–856Solvent-free99.5High yield, no solvent recovery
p-Toluenesulfonic Acid110–12010–12Toluene85–90Low cost
Tin(II) Octoate60–708–10Xylene92–95Reduced thermal degradation risk

Byproduct Mitigation in Multi-Step Esterification Processes

The sequential esterification of pentaerythritol’s four hydroxyl groups inevitably generates partial esters (tri-, di-, mono-mercaptobutyrate) and acid-derived impurities. Uncontrolled, these can drastically reduce functionality and compromise PTMB performance in crosslinking applications.

  • Reaction Endpoint Control: Advanced monitoring via liquid chromatography (LC) is paramount. For PTMP synthesis, endpoint determination uses the molar ratio of residual acid (n₃) to bound acid in partial esters (3* n₁ + 4* n₂). An endpoint threshold of n₃/(3* n₁ + 4* n₂) ≤ 0.45:4 ensures minimal triester (n₁) formation. Adapting this to PTMB requires accounting for the slower reaction kinetics of the bulkier 3-mercaptobutyric acid, typically extending reaction times by 15–20% [1] [4].
  • Diacid and Anhydride Formation: 3-Mercaptobutyric acid is susceptible to dehydration, forming 3,3'-thiobis(butyric acid) and the corresponding thioanhydride. These species consume reactants, introduce chain terminators, and complicate purification. Strategies include:
  • Stoichiometry: Slight excess (5–8 mol%) of 3-mercaptobutyric acid over the theoretical 4:1 (acid:pentaerythritol) ratio compensates for diacid loss but necessitates careful post-reaction removal via alkaline washing.
  • Controlled Water Removal: Efficient azeotropic distillation or vacuum application minimizes reaction medium acidity, suppressing acid self-condensation.
  • Low-Temperature Phases: Carbodiimide chemistry at 25°C virtually eliminates diacid formation [1].
  • Purification Protocols: Multi-stage washing is essential. A sequence of:
  • Alkaline wash (e.g., 10% Na₂CO₃ solution, 25% v/v of organic phase mass) to pH 7–8 removes unreacted acid and diacids.
  • Water washes remove residual salts and base.
  • Saturated NaCl wash (17% w/w of organic phase mass) achieves final neutralization and reduces emulsion formation. Subsequent vacuum distillation (-0.098 MPa, 40°C) removes solvents and trace water without degrading the thiol ester [1] [4].

Table 3: Major Byproducts and Mitigation Strategies in PTMB Synthesis

ByproductFormation MechanismImpact on PTMBMitigation Strategy
Pentaerythritol Tri(3-mercaptobutyrate)Incomplete esterificationReduced functionality (<4 SH/mol)LC endpoint control, catalyst selection, excess acid
3,3'-Thiobis(butyric acid)Oxidative coupling of 3-mercaptobutyric acidChain terminator, acidity sourceInert atmosphere, stoichiometric control, low temp
3-Mercaptobutyric AnhydrideDehydration of 3-mercaptobutyric acidReactivity loss, viscosity increaseEfficient water removal, vacuum operation
Dicyclohexylurea (DCU)DCC decompositionSolid impurity, filtration burdenPrecipitation and filtration post-reaction

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

Environmental and economic pressures drive innovation towards sustainable PTMB synthesis, focusing on eliminating solvents, reducing energy input, and minimizing waste.

  • Solvent-Free Esterification: Methanesulfonic acid catalyzed synthesis under vacuum represents a significant green advance. Combining catalyst and reaction medium roles, methanesulfonic acid achieves 99.5% yield in 6 hours at 80–85°C under moderate vacuum (-0.06 MPa). This eliminates solvent recovery distillation, reducing energy consumption by ~40% compared to toluene-based azeotropic processes. The crude product requires only a mild alkaline wash (2% Na₂CO₃) and water rinse, generating minimal aqueous waste [9].
  • Heterogeneous Catalysis: Immobilized acid catalysts (e.g., sulfonated polysilsesquioxanes, acidic ion-exchange resins) offer recyclability and easier separation. While activity may be lower than homogeneous acids due to diffusion limitations in the viscous reaction mixture, their reuse over 5–10 cycles maintains yields >90%, significantly reducing catalyst waste. Microwave-assisted heating with these catalysts further enhances energy efficiency, cutting reaction times by up to 60% [4].
  • Enzyme-Catalyzed Routes: Although less explored for PTMB, lipase-catalyzed esterification (e.g., Candida antarctica Lipase B immobilized on acrylic resin, Novozym 435) in tert-butanol or solvent-free systems shows promise for partial esters. Achieving high conversion to the tetraester remains challenging due to enzyme deactivation near reaction completion and the steric demands of the neopentyl core. Current research focuses on enzyme engineering and reaction engineering (e.g., stepwise addition of acid) [10].

Table 4: Green Chemistry Metrics for PTMB Synthesis Routes

Synthesis ApproachPMI (Process Mass Intensity)E-Factor (kg waste/kg product)Energy Demand (Relative)Catalyst Recyclability
Solvent-Free (Methanesulfonic)~1.20.3–0.5LowNo
Toluene/Azeotrope (pTSA)5–82.5–4.0HighNo
DCM/DMAP-DCC10–158.0–12.0 (mostly solvent)MediumNo
Heterogeneous Acid (e.g., resin)1.5–2.50.5–1.0Medium-LowYes (5–10 cycles)

Scalability Challenges in Industrial Production and Process Intensification

Translating laboratory-optimized PTMB syntheses to industrial scale presents distinct challenges related to mixing, heat transfer, purification efficiency, and cost.

  • Viscosity and Mass Transfer: As esterification progresses, the reaction mixture viscosity increases dramatically, impeding efficient mixing and heat transfer. This leads to:
  • Hot spots causing localized degradation/oxidation under strong acid catalysis.
  • Inhomogeneous reactions, increasing partial ester formation. Solutions include:
  • Staged Addition: Incremental addition of 3-mercaptobutyric acid or catalyst.
  • High-Shear Mixing: Essential in large reactors (>1000L) to ensure uniformity.
  • Diluent Use: Minimal solvent (e.g., 10–15% toluene) as a processing aid, removed early in purification [1] [4].
  • Thermal Management: The exothermic esterification requires precise temperature control. At scale:
  • Jacketed reactors with chilled glycol loops are insufficient during peak exotherms.
  • Reactor Design: Employing external heat exchangers or falling film reactors improves thermal control.
  • Semi-Batch Operation: Controlling the addition rate of acid or catalyst moderates heat release [9].
  • Purification Bottlenecks: Key industrial hurdles involve:
  • Filtration: Removing solids like dicyclohexylurea (DCU) from DCC routes or salt from neutralization is slow. Continuous rotary vacuum filtration or centrifugation improves throughput.
  • Washing: Emulsion formation during aqueous washing of the viscous product prolongs separation times. Centrifugal extractors or optimized wash protocols mitigate this.
  • Distillation: Removing high-boiling solvents (xylene) or traces of mercaptobutyric acid requires high vacuum and efficient distillation columns to prevent thermal degradation of PTMB [1] [4] [10].
  • Process Intensification (PI):
  • Continuous Flow Reactors: Micro-reactor or tubular systems offer superior heat/mass transfer, precise residence time control, and inherent safety. Suitable for DCC/DMAP and potentially low-temperature Lewis acid routes, they minimize byproducts and enable smaller footprints.
  • Reactive Distillation: Integrating reaction and separation (e.g., for solvent-free acid catalysis) in a single column could enhance conversion and reduce energy use, though design complexity is high for tetrafunctional systems.
  • Membrane Separation: Pervaporation membranes for in-situ water removal during solvent-free synthesis or nanofiltration for catalyst recycle are under investigation [4].

Table 5: Scalability Challenges and Intensification Strategies

Scalability ChallengeLaboratory ImpactIndustrial ImpactProcess Intensification Solution
High Mixture ViscosityModerate mixing difficultySevere heat/mass transfer limitationHigh-shear mixers, staged reactant feed
Exothermic ReactionEasy control with small bathRisk of thermal runaway, hot spotsExternal heat exchangers, flow reactors
Byproduct Filtration (e.g., DCU)Gravity/small vacuum filtrationVery slow, high man-hoursContinuous rotary vacuum filtration
Solvent Recovery EnergyMinor concernMajor operating cost driverHybrid vacuum/distillation, membranes
Emulsion Formation in WashingManageable in separatory funnelExtremely slow phase separationCentrifugal liquid-liquid extractors

Compound Names Cited:

  • Pentaerythritol tetrakis(3-mercaptobutyrate) (PTMB)
  • 3-Mercaptobutyric Acid
  • Pentaerythritol
  • p-Toluenesulfonic Acid (pTSA)
  • Methanesulfonic Acid
  • 4-Dimethylaminopyridine (DMAP)
  • N,N'-Dicyclohexylcarbodiimide (DCC)
  • Dicyclohexylurea (DCU)
  • 3,3'-Thiobis(butyric acid)
  • Pentaerythritol Tri(3-mercaptobutyrate)
  • Tin(II) Octoate
  • Titanium(IV) Isopropoxide

Properties

CAS Number

31775-89-0

Product Name

Pentaerythritol tetrakis(3-mercaptobutyrate)

IUPAC Name

[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate

Molecular Formula

C21H36O8S4

Molecular Weight

544.8 g/mol

InChI

InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3

InChI Key

VTLHIRNKQSFSJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S

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